(1S,2S)-2-(aminomethyl)cyclopentan-1-ol
CAS No.: 1867064-51-4
Cat. No.: VC0109646
Molecular Formula: C₆H₁₃NO
Molecular Weight: 115.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1867064-51-4 |
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Molecular Formula | C₆H₁₃NO |
Molecular Weight | 115.17 |
IUPAC Name | (1S,2S)-2-(aminomethyl)cyclopentan-1-ol |
Standard InChI | InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |
SMILES | C1CC(C(C1)O)CN |
Introduction
Basic Properties and Structural Characteristics
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol is an organic compound with the molecular formula C6H13NO and a molecular weight of approximately 115.17 g/mol. It is identified by the CAS number 1867064-51-4 and is registered in the PubChem database with the compound ID 2725083. The compound features a cyclopentane ring with an aminomethyl group (-CH2NH2) attached to the second carbon and a hydroxyl group (-OH) at the first carbon position.
The stereochemical designation (1S,2S) indicates that both the hydroxyl group at C1 and the aminomethyl group at C2 have specific spatial orientations, with both substituents positioned on the same side of the cyclopentane ring plane (cis configuration). This specific stereochemistry contributes significantly to the compound's biological activity and chemical reactivity.
Chemical Identifiers and Properties
Property | Value | Source |
---|---|---|
Chemical Formula | C6H13NO | |
Molecular Weight | 115.17 g/mol | |
CAS Number | 1867064-51-4 | |
Standard InChI | InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
SMILES Notation | C1CC(C(C1)O)CN | |
Isomeric SMILES | C1CC@HCN | |
Purity (Commercial) | 97% |
It should be noted that some literature sources refer to this compound with varying stereochemical designations, including (1R,2S)-2-(aminomethyl)cyclopentan-1-ol . This underscores the importance of careful attention to stereochemical nomenclature when working with this compound.
Structural Features and Physicochemical Properties
Molecular Structure
The structural backbone of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol consists of a five-membered cyclopentane ring. The presence of both amine and hydroxyl functional groups provides the compound with distinctive chemical characteristics:
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Enhanced solubility in polar solvents due to hydrogen bonding capabilities
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Ability to form salts, including the hydrochloride salt form (available commercially)
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Dual functionality as both a hydrogen bond donor and acceptor
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Nucleophilic properties attributed to the amine group
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Enhanced reactivity due to the hydroxyl group
Stereochemistry
The stereochemical configuration of this compound is particularly significant for its applications in synthetic chemistry. The (1S,2S) designation indicates that:
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The hydroxyl group at C1 is in the S configuration
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The aminomethyl substituent at C2 is also in the S configuration
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Both functional groups are oriented on the same side of the ring (cis relationship)
This specific spatial arrangement contributes to the compound's chiral properties, making it valuable for the synthesis of enantiomerically pure compounds required in pharmaceutical applications.
Synthesis Methods
The synthesis of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol can be accomplished through several approaches, each with specific advantages for different applications.
Laboratory Scale Synthesis
Several synthetic routes have been developed for laboratory preparation of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol:
Reductive Amination
One common approach involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by stereoselective reduction. This method typically employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine with controlled stereochemistry.
Stereoselective Transformations
Starting from cyclopentene derivatives, stereoselective functionalization can be employed to introduce both the hydroxyl and aminomethyl groups with the desired spatial orientation. This approach often involves catalytic hydrogenation steps with specialized catalysts to control stereoselectivity.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol frequently involves:
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Catalytic hydrogenation of cyclopentene in the presence of an aminomethylating agent
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Scale-up of laboratory procedures with modifications to enhance efficiency and yield
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Use of flow chemistry methodologies for continuous production
The commercial availability of this compound with 97% purity indicates established industrial production methods, though detailed procedures are often proprietary.
Chemical Reactivity
Reaction Patterns
The dual functionality of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol enables participation in various chemical reactions:
Hydroxyl Group Reactions
The hydroxyl group can undergo typical alcohol reactions:
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Oxidation to form ketone derivatives
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Esterification with carboxylic acids or acid chlorides
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Etherification under appropriate conditions
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Protection/deprotection chemistry for selective functionalization
Amine Group Reactions
The primary amine functionality participates in:
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Nucleophilic substitution reactions
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Amide formation with acid chlorides or anhydrides
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Reductive amination with carbonyl compounds
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Salt formation with acids, as evidenced by the commercially available hydrochloride salt
Application in Synthetic Pathways
As a bifunctional building block, (1S,2S)-2-(aminomethyl)cyclopentan-1-ol serves as a valuable intermediate in multistep synthetic routes, particularly for:
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Construction of complex cyclic and heterocyclic compounds
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Synthesis of chiral ligands for asymmetric catalysis
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Preparation of pharmaceutical intermediates requiring specific stereochemistry
Biological Activities and Research Findings
Neuropharmacological Effects
Research indicates that (1S,2S)-2-(aminomethyl)cyclopentan-1-ol may exhibit significant biological activities, particularly in neuropharmacology. Studies suggest potential interactions with neurotransmitter systems, indicating possible neuroprotective and anxiolytic properties.
Neuroprotective Properties
Experimental evidence suggests that the compound can reduce neuronal cell death in excitotoxicity models. This neuroprotective effect may be attributed to:
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Modulation of excitatory amino acid receptors
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Interaction with cellular signaling pathways involved in neuronal survival
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Potential antioxidant properties related to the hydroxyl functionality
Anxiolytic Effects
Studies using behavioral models have demonstrated that (1S,2S)-2-(aminomethyl)cyclopentan-1-ol may exhibit anxiolytic properties. In elevated plus maze tests, increased time spent in open arms by treated subjects indicates reduced anxiety levels, suggesting potential applications in anxiety disorder research.
Structure-Activity Relationships
The specific stereochemistry of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol appears critical for its biological activities. The cis orientation of the hydroxyl and aminomethyl groups likely facilitates specific interactions with biological targets, distinguishing it from stereoisomers with different spatial arrangements.
Comparative Analysis with Related Compounds
To better understand the distinctive properties of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol, a comparison with structurally related compounds provides valuable context:
Compound | Molecular Formula | Key Features | Distinctive Properties |
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Cyclopentanol | C5H10O | Simple cyclic alcohol; lacks amine functionality | Less functional diversity; limited application in complex synthesis |
Cyclopentylamine | C5H11N | Cyclic amine; no hydroxyl group present | Lacks hydrogen bonding capacity of hydroxyl group; different reactivity profile |
2-Methylcyclopentanol | C6H12O | Methyl-substituted; differs in substituent position | Non-reactive methyl group instead of aminomethyl; fewer synthetic applications |
Trans-2-Amino-cyclopentanol | C5H11NO | Different stereochemistry; potential for varied activity | Different spatial arrangement affects biological activity and reaction selectivity |
This comparison highlights the unique combination of functional groups and stereochemical configuration that makes (1S,2S)-2-(aminomethyl)cyclopentan-1-ol particularly valuable for various applications.
Future Research Directions
Synthetic Methodology Development
Future research may focus on:
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Development of more efficient asymmetric synthesis routes
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Exploration of enzymatic methods for stereoselective production
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Design of continuous flow processes for scalable manufacturing
Medicinal Chemistry Applications
The promising biological activities of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol suggest several research directions:
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Further investigation of neuropharmacological properties
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Development of derivatives with enhanced potency or selectivity
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Exploration of potential applications in neurodegenerative disease therapies
Material Science Applications
The bifunctional nature of the compound may offer opportunities in:
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Polymer chemistry as a specialized monomer
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Development of chiral catalysts for asymmetric synthesis
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Creation of specialized materials with defined stereochemical properties
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